molecular formula C19H18N4OS2 B2531494 3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847401-01-8

3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2531494
CAS No.: 847401-01-8
M. Wt: 382.5
InChI Key: WTGJIGYDGCMYAE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a phenyl group at the 4-position and a propylsulfanyl (SPr) group at the 5-position. A methylene bridge connects the triazole ring to a 2,3-dihydro-1,3-benzothiazol-2-one moiety, a bicyclic system with a thiazolidinone ring fused to a benzene ring. Its structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial or pesticidal agents) or materials science (e.g., electron-transport materials). The crystal structure of a closely related compound (4-methyl-2-phenyl-5-[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]thiazole) has been reported, confirming stable packing interactions facilitated by the propylsulfanyl substituent .

Properties

IUPAC Name

3-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-2-12-25-18-21-20-17(23(18)14-8-4-3-5-9-14)13-22-15-10-6-7-11-16(15)26-19(22)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGJIGYDGCMYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Propylsulfanyl Group: This step involves the substitution of a suitable leaving group with a propylsulfanyl group, often using propylthiol in the presence of a base.

    Coupling with Benzothiazolone: The final step involves coupling the triazole derivative with benzothiazolone through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzothiazolone moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated benzothiazolone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and benzothiazole structures often exhibit significant antimicrobial properties. The presence of the triazole ring enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and improving its efficacy against various microbial strains.

  • Mechanism of Action : The compound may inhibit key enzymes involved in microbial metabolism or disrupt cellular integrity.
  • Case Studies : In vitro studies have demonstrated that derivatives of triazole compounds show potent activity against both gram-positive and gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in disc diffusion assays.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Triazole derivatives have been documented to interact with DNA and inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may act by inhibiting thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis.
  • Case Studies : Recent studies have highlighted the effectiveness of similar triazole-based compounds in targeting various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These studies report IC50 values indicating potent cytotoxicity.

Drug Design Implications

The unique structural features of 3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one make it a valuable candidate for further development in drug design:

Molecular Hybridization

The strategy of combining different pharmacophores into a single molecule can enhance biological activity while reducing side effects. This compound exemplifies how hybridization can yield agents with dual antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR) Studies

Understanding how variations in the chemical structure affect biological activity is crucial for optimizing drug candidates. SAR studies involving this compound can provide insights into which modifications enhance efficacy or selectivity.

Mechanism of Action

The mechanism of action of 3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. The benzothiazolone moiety can interact with cellular components, disrupting normal cellular functions. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally analogous derivatives:

Compound Name Substituents on Triazole Core Linked Moiety Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
Target Compound 4-Ph, 5-SPr 2,3-Dihydrobenzothiazol-2-one ~423.5* Not reported Unknown (structural analog used in crystallography)
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 4-Ph, 5-SBu Pyridine 349.5 147–149 Higher lipophilicity (longer alkyl chain)
3-((4-Phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one 4-Ph, 5-SCH2(3-CF3-Ph) Quinazolin-4(3H)-one ~498.5 Not reported EC50 = 47.6 μg/mL (Xoo), 22.1 μg/mL (Xac)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-Ph, 5-SCH2(3-F-Ph) Pyridine 392.4 146–148 Enhanced electronic effects (fluorine substituent)
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 4-Ph, 5-SCH2(thiophene) Fluorophenyl ketone 409.5 178–180 Moderate yield (67%)

*Estimated based on molecular formula C21H20N4OS2.

Key Observations:

  • Substituent Effects: Replacement of the propylsulfanyl (SPr) group with bulkier (e.g., SBu in 5m) or electron-withdrawing substituents (e.g., SCH2(3-CF3-Ph) in ) alters lipophilicity and electronic properties. The CF3 group in enhances bactericidal activity, suggesting that electron-withdrawing groups may improve bioactivity.
  • Quinazolinone derivatives exhibit notable pesticidal activity, implying that the benzothiazol-2-one moiety could be explored for similar applications.
  • Synthetic Yields: Compounds with aromatic substituents (e.g., 5m, 5q) show higher yields (79–88%) compared to aliphatic or complex groups (e.g., 67% for ), suggesting that steric hindrance or reactivity may influence synthesis efficiency.

Biological Activity

The compound 3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, antifungal effects, and other pharmacological applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4S2O\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}_2\text{O}

It features a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains.

Case Studies

  • Study on Gram-positive and Gram-negative Bacteria :
    • The compound was tested against Staphylococcus aureus and Escherichia coli .
    • Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL , indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Comparison with Other Triazole Derivatives :
    • In comparative studies, derivatives containing the triazole core demonstrated superior activity against resistant strains of bacteria. For instance, modifications at the phenyl ring significantly enhanced antibacterial efficacy .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has shown potential against various fungal pathogens.

Research Findings

  • In vitro studies revealed that the compound exhibits activity against Candida albicans , with an MIC of approximately 15 µg/mL . This positions it as a promising candidate for antifungal therapy .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial and fungal cell wall synthesis. Specifically, it targets the DNA-gyrase enzyme , which is crucial for DNA replication in bacteria .

Safety and Toxicological Profile

While the biological efficacy is promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus10 - 20
AntibacterialEscherichia coli10 - 20
AntifungalCandida albicans15

Q & A

Q. What are the most effective synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of triazole-benzothiazole hybrids typically involves multi-step reactions. A common approach is to first prepare the 4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazole core via cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives under acidic conditions . Subsequent alkylation at the triazole’s N3 position with a benzothiazole-containing electrophile (e.g., a bromomethyl derivative) is critical. Optimization may involve:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution rates.
  • Catalysts : Use of K₂CO₃ or Cs₂CO₃ as a base to deprotonate intermediates and improve reaction efficiency .
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours, monitored by TLC/HPLC.

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of analytical techniques is required:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., propylsulfanyl group at C5 of triazole, benzothiazole linkage) .
    • IR : Confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Crystallization difficulties are common due to the compound’s flexible propylsulfanyl chain and planar aromatic systems. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., CHCl₃/hexane) to slow crystal growth.
  • Temperature gradients : Gradual cooling from 40°C to 4°C to promote ordered packing.
  • Data refinement : Employ SHELXL for high-resolution X-ray data to model disorder in the propylsulfanyl moiety . For twinned crystals, use the TwinRotMat option in SHELX to refine overlapping lattices .

Q. How can computational methods elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, cytochrome P450). The benzothiazole moiety often engages in π-π stacking, while the triazole’s sulfur atoms may coordinate metal ions in active sites .
  • DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level can predict electronic properties (e.g., HOMO-LUMO gaps) correlated with reactivity or bioavailability .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers resolve contradictory data in biological activity studies?

For inconsistent IC₅₀ values or selectivity profiles:

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-disciplinary validation : Combine in vitro assays with ex vivo models (e.g., tissue explants) to confirm target engagement .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., thiosemicarbazides) before proceeding to cyclization steps .
  • Crystallography : Deposit validated CIF files in the Cambridge Structural Database (CSD) for peer verification .
  • Data transparency : Report negative results (e.g., failed coupling reactions) to guide future optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Reactant of Route 2
Reactant of Route 2
3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

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